molecular formula C13H16N2O3 B2384662 N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide CAS No. 4108-14-9

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide

Cat. No.: B2384662
CAS No.: 4108-14-9
M. Wt: 248.282
InChI Key: XRUMALMGUZSKDY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group attached to a pyrrolidine ring with a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-10-5-3-9(4-6-10)14-13(17)11-7-8-12(16)15-11/h3-6,11H,2,7-8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUMALMGUZSKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with succinic anhydride to form the intermediate N-(4-ethoxyphenyl)succinimide. This intermediate is then subjected to a cyclization reaction with ammonia or an amine to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dearylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike phenacetin, which has been withdrawn from medicinal use due to safety concerns, this compound continues to be a subject of research for its potential therapeutic applications .

Biological Activity

N-(4-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Overview of Biological Activity

The biological activity of this compound can be categorized into two main areas: anticancer activity and antimicrobial activity . The compound belongs to the class of 5-oxopyrrolidine derivatives, which have shown promise in targeting various cancer cell lines and multidrug-resistant pathogens.

Anticancer Activity

Research has demonstrated that 5-oxopyrrolidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various compounds against A549 human lung adenocarcinoma cells. The findings indicated that certain derivatives, including those structurally similar to this compound, displayed potent cytotoxicity while maintaining lower toxicity towards non-cancerous cells.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)A549 Viability (%)Selectivity Index
This compoundTBDTBDTBD
Compound A15503
Compound B10404

Note: TBD indicates data that requires further investigation.

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through various biochemical pathways, including the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against multidrug-resistant bacteria. Studies have shown that derivatives within this chemical class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, which are known for their resistance to conventional antibiotics.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureusTBD
Carbapenem-resistant Escherichia coliTBD
Multidrug-resistant Pseudomonas aeruginosaTBD

The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies have highlighted the potential applications of this compound in medical research:

  • Case Study on Lung Cancer Treatment : In vitro studies showed that this compound significantly reduced A549 cell viability compared to standard chemotherapeutics like cisplatin, suggesting it could be a viable candidate for lung cancer therapy.
  • Resistance Mechanism Exploration : Research into its antimicrobial properties revealed that the compound could overcome resistance mechanisms in Staphylococcus aureus, making it a promising candidate for developing new antibiotics.

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